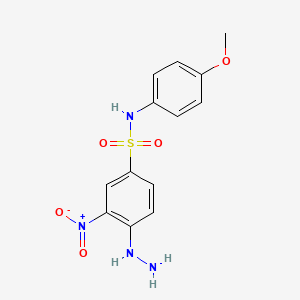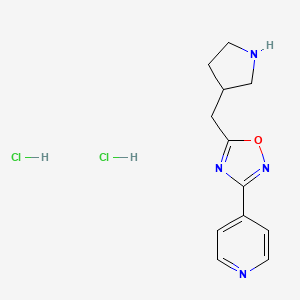
4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide is an organic compound with significant potential in various scientific fields. This compound is characterized by its hydrazino group, methoxyphenyl group, nitro group, and benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide typically involves the reaction of 4-methoxyphenylhydrazine with 3-nitrobenzenesulfonyl chloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of 4-amino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydrazino-N-(4-methoxyphenyl)-4-oxobutanamide
- 4-Hydrazino-N-methylbenzenemethanesulfonamide
Uniqueness
4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide is unique due to the presence of both hydrazino and nitro groups, which confer distinct reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-hydrazinyl-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S/c1-22-10-4-2-9(3-5-10)16-23(20,21)11-6-7-12(15-14)13(8-11)17(18)19/h2-8,15-16H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHHOMFTKOAWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Chlorophenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2796962.png)
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2796963.png)
![6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B2796964.png)



![5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2796971.png)
![N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2796972.png)
![(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2796974.png)
![4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B2796975.png)
![4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2796977.png)

![1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxylic acid](/img/structure/B2796983.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2796984.png)
